molecular formula C8H13N3O B13288768 2-(Propan-2-yloxy)pyridine-3,4-diamine

2-(Propan-2-yloxy)pyridine-3,4-diamine

Cat. No.: B13288768
M. Wt: 167.21 g/mol
InChI Key: WPHNKMIDTFBFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Propan-2-yloxy)pyridine-3,4-diamine is a pyridine derivative featuring amino groups at positions 3 and 4 and a propan-2-yloxy (isopropoxy) substituent at position 2. The compound’s structure combines electron-donating amino groups with a sterically hindered ether moiety, which may influence its solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-propan-2-yloxypyridine-3,4-diamine

InChI

InChI=1S/C8H13N3O/c1-5(2)12-8-7(10)6(9)3-4-11-8/h3-5H,10H2,1-2H3,(H2,9,11)

InChI Key

WPHNKMIDTFBFJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=CC(=C1N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yloxy)pyridine-3,4-diamine typically involves the reaction of 3,4-diaminopyridine with isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques like recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated reactors that allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yloxy)pyridine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Propan-2-yloxy)pyridine-3,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propan-2-yloxy)pyridine-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

a. 2-(Piperazin-1-yl)pyridine-3,4-diamine

Substituents : Piperazine (cyclic tertiary amine) at position 2 .
Molecular Weight : 193.25 g/mol.
Applications : Lab use as a small-molecule scaffold, though discontinued commercially .
Comparison : The piperazine group introduces rigidity and hydrogen-bond acceptor sites, contrasting with the flexible propan-2-yloxy ether in the target compound.

b. 4-N-[1-(Oxolan-2-yl)ethyl]pyridine-3,4-diamine

Substituents: Tetrahydrofuran-derived alkyl chain at position 4 . Molecular Weight: 207.27 g/mol. Applications: Versatile scaffold for medicinal chemistry due to its polar ether linkage.

Halogenated and Silylated Derivatives

a. 3-Iodo-4-methoxypyridin-2-ylamine

Substituents : Iodo (electron-withdrawing) and methoxy (electron-donating) groups .
Comparison : The iodo group enables cross-coupling reactions, while the methoxy group is smaller and less lipophilic than propan-2-yloxy.

b. Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

Substituents : Fluoro (electron-withdrawing) and ester groups .
Applications : Fluorine enhances metabolic stability; esters serve as prodrug motifs.
Contrast : The propan-2-yloxy group in the target compound lacks the metabolic liabilities of esters.

c. Silyl Derivatives (e.g., 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine)

Substituents : Trimethylsilyl groups (steric protection) .
Comparison : Silyl groups improve stability during synthesis, whereas the propan-2-yloxy group offers simpler synthetic handling.

Data Table: Key Properties of Compared Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
This compound 2-O-iPr, 3-NH2, 4-NH2 C8H13N3O 167.21 (calculated) Hypothetical: Moderate lipophilicity N/A
2-(Diisobutylamino)pyridine-3,4-dicarbonitrile 2-N(iBu)2, 3-CN, 4-CN C14H19N5 265.34 Photoluminescence, optoelectronics
2-(Piperazin-1-yl)pyridine-3,4-diamine 2-Piperazine C9H15N5 193.25 Lab scaffold (discontinued)
4-N-[1-(Oxolan-2-yl)ethyl]pyridine-3,4-diamine 4-NH-C2H4-Oxolane C11H17N3O 207.27 Medicinal chemistry scaffold
3-Iodo-4-methoxypyridin-2-ylamine 3-I, 4-OCH3 C6H7IN2O 250.04 Cross-coupling precursor

Biological Activity

2-(Propan-2-yloxy)pyridine-3,4-diamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by various studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an isopropoxy group and two amino groups at the 3 and 4 positions. This unique structure contributes to its solubility and reactivity, enhancing its biological activity compared to similar compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating its potency:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus56
Escherichia coli55

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary studies indicate that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. The mechanism appears to involve the inhibition of certain kinases, which are crucial for tumor progression .

A comparative analysis with other similar compounds revealed that this compound's unique substitution pattern enhances its selectivity towards cancer cells while minimizing effects on normal cells. This selectivity is vital in reducing side effects associated with conventional chemotherapy .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act as an inhibitor of enzymes involved in critical pathways such as cell signaling and metabolism. Ongoing research aims to elucidate these pathways further, providing insights into how this compound can be optimized for therapeutic use .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various pyridine derivatives found that those with similar functional groups to this compound exhibited enhanced antibacterial properties. The study concluded that the presence of the isopropoxy group significantly contributed to the observed antimicrobial effects .
  • Anticancer Research : In vitro studies demonstrated that this compound effectively reduced the viability of several cancer cell lines. The results indicated a dose-dependent response, suggesting potential for further development as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.